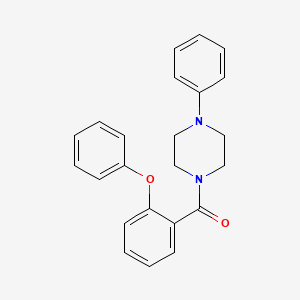

1-(2-phenoxybenzoyl)-4-phenylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-23(25-17-15-24(16-18-25)19-9-3-1-4-10-19)21-13-7-8-14-22(21)27-20-11-5-2-6-12-20/h1-14H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKOVNJIRIEOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Phenoxybenzoyl 4 Phenylpiperazine

Diverse Synthetic Routes for the Core 1-(2-Phenoxybenzoyl)-4-Phenylpiperazine Structure

Multi-Step Organic Synthesis Approaches to Piperazine (B1678402) Ring System

The piperazine ring is a common scaffold in pharmacologically active molecules, and numerous methods for its synthesis have been developed. nih.gov Traditional and widely-used approaches for creating N-arylpiperazines, such as the 1-phenylpiperazine (B188723) core, often involve the cyclization of a suitable aniline (B41778) with a reagent that provides the remaining C4N portion of the ring.

One classical method involves the reaction of an aniline with bis(2-chloroethyl)amine (B1207034), often at elevated temperatures. nih.govnih.gov This reaction builds the piperazine ring directly onto the aryl amine. An alternative approach involves the cyclization of N-substituted diethanolamine (B148213) derivatives. nih.govcore.ac.uk More recent advancements provide novel strategies, such as the catalytic reductive cyclization of dioximes, which allows for the construction of the piperazine ring from primary amines and nitrosoalkenes, offering a pathway to diverse C-substituted piperazines. researchgate.netnih.govmdpi.com

Table 1: Selected Synthetic Routes to the Piperazine Core

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Cyclization with bis(2-haloethyl)amine | Aniline, bis(2-chloroethyl)amine hydrochloride | A direct method where the aniline nitrogen attacks the two electrophilic ethyl chloride moieties to form the ring. Often requires high temperatures. | nih.govnih.gov |

| From Diethanolamine Derivatives | Aniline, Diethanolamine | The diol is converted into a leaving group in situ (e.g., via HBr), followed by cyclization with the aniline. Can be performed as a one-pot synthesis. | nih.govcore.ac.uk |

| Catalytic Reductive Cyclization | Primary amines, Nitrosoalkenes, Reduction catalyst (e.g., Ra-Ni, Pd/C) | A modern approach involving a double Michael addition to form a bis(oximinoalkyl)amine, which is then cyclized via reduction to form the piperazine ring. | researchgate.netnih.govmdpi.com |

| Palladium-Catalyzed Cyclization | Diamines, Propargyl units, Palladium catalyst | A modular approach that couples a diamine with a propargyl unit to construct highly substituted piperazine heterocycles with high stereochemical control. | organic-chemistry.org |

Benzoylation and Phenoxy-Substitution Strategies

The most direct and common synthesis of the title compound involves the acylation of 1-phenylpiperazine with a 2-phenoxybenzoyl derivative. This key amide bond formation is typically achieved by reacting 1-phenylpiperazine with 2-phenoxybenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

The synthesis of the required precursors is a critical component of this strategy:

1-Phenylpiperazine : This starting material is commercially available but can be synthesized via several routes, including the reaction of aniline with bis(2-chloroethyl)amine or through palladium-catalyzed N-arylation of piperazine itself. nih.govchemicalbook.comresearchgate.net

2-Phenoxybenzoyl Chloride : This acylating agent is prepared from 2-phenoxybenzoic acid. The conversion of the carboxylic acid to the more reactive acid chloride is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com

2-Phenoxybenzoic Acid : The acid precursor is often synthesized via an Ullmann condensation, which involves the copper-catalyzed coupling of phenol (B47542) with a 2-halobenzoic acid, such as 2-chlorobenzoic acid. nih.govnih.govresearchgate.net

Table 2: Typical Conditions for Benzoylation of 1-Phenylpiperazine

| Acylating Agent | Coupling Reagents/Catalysts | Solvent | Description | Reference |

|---|---|---|---|---|

| 2-Phenoxybenzoyl Chloride | Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | A standard amide coupling where the acid chloride reacts directly with the secondary amine of the piperazine. Triethylamine acts as an HCl scavenger. | nih.govnih.gov |

| 2-Phenoxybenzoic Acid | EDCI, HOBt, Triethylamine | N,N-Dimethylformamide (DMF) | A peptide-style coupling where the carboxylic acid is activated in situ by coupling agents like EDCI and HOBt before reaction with the piperazine. | nih.gov |

Palladium-Catalyzed Coupling Reactions in Analog Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of this compound and its analogs, offering high efficiency and broad substrate scope. The Buchwald-Hartwig amination is particularly prominent in this context. researchgate.netnih.gov

This reaction allows for the formation of the N-aryl bond between piperazine (or a mono-protected piperazine) and an aryl halide (e.g., bromobenzene) to form 1-phenylpiperazine. nih.govresearchgate.net This method is highly modular, as a wide variety of substituted aryl halides and piperazines can be used, making it ideal for generating libraries of analogs for structure-activity relationship studies. nih.govrsc.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgrsc.org

Similarly, palladium- or copper-catalyzed coupling reactions, such as the Suzuki or Ullmann reactions, can be employed to construct the 2-phenoxybenzoyl moiety. For instance, an Ullmann-type reaction can couple a phenol with a 2-halobenzoyl derivative to form the diaryl ether linkage. nih.gov These catalytic methods provide efficient and flexible routes to both the core structure and a diverse range of substituted analogs.

Table 3: Palladium-Catalyzed Reactions in Analog Synthesis

| Reaction | Purpose | Typical Catalysts/Ligands | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Forms the N-phenyl bond on the piperazine ring. | Pd(OAc)₂, Pd₂(dba)₃; BINAP, XPhos, RuPhos | Highly versatile for coupling aryl halides/triflates with amines. Allows for late-stage diversification. | nih.govresearchgate.netnih.govrsc.org |

| Ullmann Condensation (Cu-catalyzed) | Forms the phenoxy-aryl ether bond. | CuI, Cu₂O; Phenanthroline ligands | Classic method for diaryl ether synthesis from a phenol and an aryl halide. | nih.gov |

Stereoselective Synthesis of this compound Derivatives

While the parent compound this compound is achiral, the synthesis of chiral derivatives, particularly those with substituents on the carbon atoms of the piperazine ring, requires stereoselective methods. rsc.org The development of such methods is crucial, as the introduction of stereocenters can significantly impact biological activity.

The synthesis of optically pure C-substituted piperazines often begins with chiral starting materials, such as amino acids. nih.gov For example, an optically pure 1,2-diamine derived from an amino acid can serve as a precursor to a C-3 substituted piperazine. nih.gov Another advanced strategy involves the asymmetric alkylation of a chiral piperazinone intermediate. For instance, a piperazinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile (like benzyl (B1604629) bromide) in a diastereoselective manner. researchgate.netclockss.org Subsequent reduction of the amide functionality yields the chiral piperazine. clockss.org These chiral piperazine cores can then be acylated with 2-phenoxybenzoyl chloride to produce the final, stereochemically defined derivatives.

Development of Advanced Synthetic Precursors for this compound

The efficient synthesis of the title compound relies heavily on the availability of high-quality precursors. Research has focused on optimizing the synthesis of functionalized 1-phenylpiperazine and 2-phenoxybenzoic acid derivatives.

The synthesis of substituted 1-phenylpiperazines can be achieved by starting with correspondingly substituted anilines and reacting them with bis(2-chloroethyl)amine hydrochloride. nih.govnih.gov Alternatively, the Buchwald-Hartwig amination allows for the coupling of piperazine with a variety of functionalized aryl halides, providing access to a wide array of precursors. nih.govnih.gov

For the other half of the molecule, functionalized 2-phenoxybenzoic acids are key intermediates. These can be prepared through Ullmann condensations between substituted phenols and substituted 2-halobenzoic acids. nih.govresearchgate.net This allows for the introduction of various substituents onto either aromatic ring of the phenoxybenzoyl moiety. For instance, 2-phenoxybenzoic acid hydrazide has been synthesized and used as a precursor for further chemical modifications. nih.govresearchgate.net The development of these precursor syntheses is integral to creating diverse libraries of the final compound for research purposes.

Derivatization Strategies for Structural Modification of this compound

Structural modification of the core this compound scaffold is essential for exploring its chemical space and modulating its properties. Derivatization can be achieved either by building the molecule from already functionalized precursors or by direct modification of the parent compound.

The most versatile approach is to incorporate functional groups into the synthetic precursors. For example:

Modification of the Phenyl Ring : Starting with a substituted aniline, such as p-fluoroaniline or p-anisidine, in the synthesis of the 1-phenylpiperazine moiety will yield a final compound with a substituent at the 4'-position. core.ac.uk An amino group on the phenyl ring could be further diazotized or acylated.

Modification of the Phenoxybenzoyl Moiety : Using a substituted phenol (e.g., 4-chlorophenol) or a substituted 2-halobenzoic acid in the Ullmann condensation will place substituents on the phenoxy or benzoyl rings, respectively. mdpi.com A hydroxyl group, for instance, could be introduced to serve as a handle for subsequent etherification or esterification reactions. mdpi.com

Direct modification of the final compound via electrophilic aromatic substitution is also possible, though it may suffer from issues with regioselectivity and the need for harsh conditions. More commonly, derivatives are synthesized through sequential N-substitution reactions on a piperazine intermediate. nih.govnih.gov For example, a piperazine core can be sequentially functionalized with different aryl and acyl groups to build complex, unsymmetrical derivatives. nih.govnih.gov

Chemical Modification at the Piperazine Nitrogen Atoms

The piperazine ring within the this compound structure contains two nitrogen atoms, but only the secondary amine nitrogen of the parent 1-phenylpiperazine is available for further modification after the initial acylation. The other nitrogen is part of an amide linkage and is significantly less nucleophilic. Therefore, chemical modifications primarily target the tertiary amine that can be formed from the remaining N-H group of a precursor.

Should a synthetic route that leaves one of the piperazine nitrogens as a secondary amine be employed, such as by using a protecting group strategy, a variety of modifications can be envisioned. For instance, N-alkylation and N-acylation are common transformations for piperazine moieties. nih.gov

N-Alkylation: The introduction of alkyl groups to the available piperazine nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl chlorides, bromides, or iodides). mdpi.comresearchgate.net These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. nih.gov The reaction with various alkyl and substituted benzyl halides can lead to a diverse range of 4-substituted-1-(2-phenoxybenzoyl)piperazine derivatives. nih.gov

N-Acylation: Similarly, the piperazine nitrogen can be acylated using acid chlorides or acid anhydrides in the presence of a base like triethylamine. nih.gov This reaction introduces a carbonyl group, which can be part of an amide or an ester, further diversifying the chemical space of the parent compound. For example, amidation and sulfonamidation of a precursor with a free secondary amine can be achieved using various acid halides and sulfonyl halides to produce 4-substituted 1-phenylpiperazine derivatives. nih.gov

Substitution Patterns on Phenyl and Phenoxybenzoyl Moieties

The aromatic rings of this compound, namely the phenyl ring attached to the piperazine and the phenoxybenzoyl group, are amenable to various substitution reactions, primarily electrophilic aromatic substitution. The nature and position of these substituents can significantly influence the molecule's properties.

Phenyl Ring Substitutions: The synthesis of analogs with substituted phenyl rings can be achieved by starting with a substituted 1-phenylpiperazine derivative. A wide array of substituted 1-phenylpiperazines are commercially available or can be synthesized through methods like the Buchwald-Hartwig amination, which couples an aryl halide with piperazine. mdpi.com For instance, using a 1-(4-chlorophenyl)piperazine (B178656) or a 1-(2-methoxyphenyl)piperazine (B120316) in the initial coupling with 2-phenoxybenzoic acid would yield analogs with a chloro or methoxy (B1213986) group on the phenyl ring, respectively.

Phenoxybenzoyl Moiety Substitutions: Modifications on the phenoxybenzoyl portion can be introduced by starting with a substituted 2-phenoxybenzoic acid. These substituted benzoic acids can be prepared through various synthetic routes, including nucleophilic aromatic substitution on a substituted halobenzoic acid with a substituted phenol. For example, reacting a 2,4-dichlorobenzoic acid with phenol can yield a (4-chloro-2-phenoxy)benzoic acid. google.com Subsequent coupling with 1-phenylpiperazine would result in an analog with a chlorine atom on the benzoyl part of the phenoxybenzoyl moiety. Similarly, using substituted phenols in the initial ether synthesis allows for the introduction of substituents on the phenoxy ring.

The synthesis of various phenylpiperazine derivatives with different substituents on the phenyl ring has been reported, demonstrating the feasibility of creating a library of compounds with diverse electronic and steric properties. nih.govnih.gov

Heterocyclic Ring Incorporations into this compound Analogs

The incorporation of heterocyclic rings into the structure of this compound can lead to novel analogs with potentially distinct chemical and biological profiles. These heterocycles can be introduced at various positions, most commonly by modifying the substituents on the aromatic rings or by reacting with the piperazine nitrogen.

1,2,4-Oxadiazole (B8745197) Incorporation: One common strategy to introduce a 1,2,4-oxadiazole ring is through the cyclization of an O-acylamidoxime. beilstein-journals.org For instance, a carboxylic acid derivative of this compound could be activated and reacted with an amidoxime. Alternatively, a nitrile-containing analog could undergo a 1,3-dipolar cycloaddition with a nitrile oxide. nih.gov A more direct approach involves synthesizing a precursor containing a nitrile group, converting it to an amidoxime, and then cyclizing it with a suitable carboxylic acid or its derivative. rjptonline.orgnih.gov For example, a 4-cyanobenzoyl derivative could be reacted to form an amidoxime, which is then cyclized to a 1,2,4-oxadiazole. rjptonline.org

1,2,4-Triazine (B1199460) Incorporation: The synthesis of 1,2,4-triazine derivatives often involves the condensation of 1,2-dicarbonyl compounds with aminoguanidine (B1677879) or the reaction of α-haloketones with acylhydrazines followed by cyclization. To incorporate a 1,2,4-triazine ring into the target molecule, a precursor bearing a suitable functional group, such as a 1,2-dicarbonyl or an α-haloketone, would be required. For example, a bromoacetyl group attached to one of the aromatic rings could be a starting point for building the triazine ring. The synthesis of 1,2,4-triazines can also be achieved from 3-mercapto-1,2,4-triazine derivatives via reaction with alkyl halides. researchgate.net Another approach involves the Suzuki cross-coupling of a bromotriazine (B15074216) with a boronic acid derivative of the core molecule. nih.gov

Pyrazine (B50134) Incorporation: Pyrazine rings can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov To attach a pyrazine ring to the this compound scaffold, a precursor with either a 1,2-diamine or a 1,2-dicarbonyl functionality would be necessary. For instance, a catechol-substituted phenoxybenzoyl moiety could be oxidized to the corresponding quinone, which can then react with a 1,2-diamine to form a pyrazine-fused ring system. A strategy to introduce a piperazine-derived triazolopyrazine has been demonstrated, starting from a substituted pyrazinecarboxylate. semanticscholar.org

The synthesis of these heterocyclic analogs often requires multi-step sequences and careful selection of starting materials and reaction conditions to achieve the desired structures.

Molecular Interactions and Biological Target Engagement Profiling of 1 2 Phenoxybenzoyl 4 Phenylpiperazine

In Vitro Receptor Binding Affinity and Selectivity Assays for 1-(2-Phenoxybenzoyl)-4-Phenylpiperazine

Comprehensive searches of scientific literature and bioactivity databases did not yield specific in vitro receptor binding affinity and selectivity data for this compound. While derivatives of phenylpiperazine are known to interact with a variety of receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, no empirical data detailing the binding profile of this specific compound could be located. Studies on related compounds, such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), have shown high affinity for the dopamine transporter, but direct extrapolation of these findings to this compound is not scientifically valid without experimental confirmation.

Enzyme Inhibition and Activation Studies of this compound

There is currently no available information from in vitro studies regarding the inhibitory or activation effects of this compound on specific enzymes. Phenylpiperazine moieties are present in compounds that have been investigated for enzyme inhibitory activity, such as cyclooxygenase (COX) inhibitors. However, dedicated studies to determine the IC50 or EC50 values of this compound against a panel of enzymes have not been reported in the accessible scientific literature.

Investigation of Ion Channel Modulation by this compound

The modulatory effects of this compound on various ion channels have not been documented in published research. While other neuroprotective compounds have been shown to modulate ion channels, such as high voltage-gated calcium channels, there are no specific patch-clamp or other electrophysiological studies available to characterize the potential interactions of this compound with these targets.

Cellular Uptake and Subcellular Localization Studies of this compound

Experimental data on the cellular uptake mechanisms and subcellular localization of this compound are not available. Studies on other phenylpiperazine derivatives have utilized radiolabeling to investigate their uptake and retention in cell lines, such as human neuroblastoma cells, but similar research has not been published for the specific compound . Therefore, its ability to cross cell membranes, its rate of uptake, and its distribution within cellular compartments remain uncharacterized.

Protein-Ligand Interaction Dynamics of this compound

Detailed computational or experimental studies elucidating the protein-ligand interaction dynamics of this compound are absent from the current scientific literature. Molecular docking and simulation studies, which are crucial for understanding the binding modes and conformational changes upon ligand binding, have not been reported for this compound. While general principles of protein-protein interaction inhibition by small molecules are an active area of research, specific insights into the binding thermodynamics and kinetics of this compound are not available.

Functional Assays in Isolated Cell Systems for this compound

No functional assay data for this compound in isolated cell systems could be identified. Such assays are critical for determining the cellular consequences of target engagement, for instance, by measuring downstream signaling events or physiological responses. Although some 1,4-substituted piperazine (B1678402) derivatives have been evaluated for their antagonistic properties in isolated tissue preparations, such as the phenylephrine-induced contraction in rat aorta, no such functional data has been published for this compound.

Structure Activity Relationship Sar and Ligand Design Studies for 1 2 Phenoxybenzoyl 4 Phenylpiperazine Analogues

Elucidation of Key Pharmacophores within the 1-(2-Phenoxybenzoyl)-4-Phenylpiperazine Scaffold

A pharmacophore model represents the key steric and electronic features of a molecule that are essential for its interaction with a specific biological target. For the this compound scaffold, a putative pharmacophore model can be proposed based on its structural components and by analogy with other known biologically active piperazine (B1678402) derivatives. researchgate.netnih.govresearchgate.net

The key pharmacophoric features are hypothesized to include:

Two Aromatic/Hydrophobic Regions: Provided by the terminal phenyl ring and the phenoxy group. These regions are likely involved in hydrophobic interactions with the target protein.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group is a prominent hydrogen bond acceptor, potentially forming a crucial interaction with a hydrogen bond donor residue in the binding site.

A Basic Nitrogen Atom: The nitrogen atom of the piperazine ring (N-4) is basic and can be protonated at physiological pH. This positive charge may engage in ionic interactions or hydrogen bonding with acidic residues of the target.

A Defined Spatial Arrangement: The relative orientation of these features, dictated by the piperazine core and the benzoyl linker, is critical for optimal binding.

Pharmacophore models for related long-chain arylpiperazines have been developed, often highlighting a basic nitrogen atom, a distant aromatic ring, and one or more hydrogen bond acceptors as crucial for activity at various receptors. nih.gov

Impact of Substituent Effects on Biological Activity of this compound Derivatives

The biological activity of derivatives of this compound can be significantly modulated by the introduction of various substituents on its aromatic rings and modifications to the piperazine core. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its binding affinity and efficacy.

The introduction of substituents on the phenoxy, benzoyl, or phenyl rings can have a profound impact on biological activity.

Phenyl Ring: Modifications to the terminal phenyl ring can significantly affect hydrophobic interactions and selectivity. Studies on other phenylpiperazine series have shown that both electron-donating and electron-withdrawing substituents can be beneficial, depending on the specific target. nih.gov For example, introducing a hydroxyl or primary amine group can increase toxicity, while aliphatic substitutions may maintain or improve the activity profile with reduced toxicity. nih.gov

The following table illustrates hypothetical effects of substituents on the biological activity of this compound derivatives based on general SAR principles.

| Compound | Substituent (Position) | Hypothetical Effect on Activity |

| Derivative A | 4'-Fluoro (on Phenyl ring) | May enhance binding through halogen bonding or favorable electronic effects. |

| Derivative B | 2-Methoxy (on Phenoxy ring) | Could introduce steric clash or alter the preferred conformation. |

| Derivative C | 4-Nitro (on Benzoyl ring) | Increases electron withdrawal, potentially strengthening hydrogen bonds. |

| Derivative D | 4'-Methyl (on Phenyl ring) | Increases lipophilicity, which could enhance membrane permeability or hydrophobic interactions. |

The piperazine ring typically exists in a chair conformation, but it can undergo ring flipping to adopt alternative conformations. The substituents on the nitrogen atoms can influence the preferred conformation and the rotational barriers within the molecule. The conformational flexibility of the piperazine core allows the molecule to adopt an optimal geometry for binding to its biological target. semanticscholar.org The presence of bulky substituents can restrict this flexibility, locking the molecule into a more rigid conformation, which may be either beneficial or detrimental to its activity. semanticscholar.org

Hydrogen bonds are crucial for the specificity of ligand-receptor interactions. aps.orgbeilstein-journals.org In the case of this compound, the carbonyl oxygen is a primary hydrogen bond acceptor. nih.gov The ether oxygen of the phenoxy group could also potentially act as a weaker hydrogen bond acceptor. The basic nitrogen of the piperazine ring, when protonated, can act as a hydrogen bond donor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and partial charges, which describe the electronic properties of the molecule. mdpi.com

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching. mdpi.com

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 or Ki values). nih.govmdpi.com The goal is to develop a model with high predictive power, which can then be used to estimate the activity of new, unsynthesized analogues. researchgate.net

Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR study of this compound analogues.

| Analogue | pIC50 (Observed) | LogP | Molecular Weight | HOMO (eV) | Dipole Moment (Debye) | pIC50 (Predicted) |

| 1 | 7.2 | 4.5 | 398.5 | -6.8 | 3.1 | 7.1 |

| 2 (4'-F) | 7.5 | 4.6 | 416.5 | -7.0 | 3.5 | 7.4 |

| 3 (4-Cl) | 7.8 | 5.1 | 432.9 | -7.1 | 3.8 | 7.9 |

| 4 (4'-CH3) | 7.4 | 5.0 | 412.5 | -6.7 | 3.2 | 7.3 |

| 5 (2'-OCH3) | 6.9 | 4.4 | 428.5 | -6.6 | 3.4 | 6.8 |

Predictive Capabilities of QSAR Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties, also known as molecular descriptors. These models are powerful tools in drug design, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing, thereby saving time and resources.

For a series of this compound analogues, a QSAR model could be developed to predict their affinity for specific biological targets, such as dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, which are implicated in various neurological disorders. The development of a robust QSAR model typically involves several steps:

Data Set Preparation: A dataset of this compound analogues with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., logP), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal validation (e.g., cross-validation) and external validation with the test set. nih.gov A reliable QSAR model should have high correlation coefficients (R²) and low root mean square errors. nih.gov

The insights gained from a well-validated QSAR model can guide the design of new analogues with potentially improved activity. For instance, if the model indicates that a positive charge on a specific atom is correlated with higher activity, new derivatives can be designed to enhance this feature.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Compound ID | Log(1/IC50) (Observed) | Log(1/IC50) (Predicted) | Residual |

| 1 | 5.2 | 5.1 | 0.1 |

| 2 | 5.8 | 5.7 | 0.1 |

| 3 | 6.1 | 6.2 | -0.1 |

| 4 | 4.9 | 5.0 | -0.1 |

| 5 | 6.5 | 6.4 | 0.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Targeted Design and Synthesis of Novel this compound Derivatives for Optimized Activity

The knowledge gleaned from SAR and QSAR studies provides a rational basis for the targeted design and synthesis of novel this compound derivatives with optimized activity. The goal is to introduce specific structural modifications that are predicted to enhance the desired biological effect while minimizing off-target interactions.

The synthetic strategies for creating novel derivatives often involve multi-step reaction sequences. The core this compound structure can be assembled through various synthetic routes, often involving the formation of the amide bond between a substituted 2-phenoxybenzoic acid and a substituted 4-phenylpiperazine.

Key areas for modification in the targeted design include:

Substitution on the Phenoxy Ring: Introducing electron-withdrawing or electron-donating groups at different positions of the phenoxy ring can modulate the electronic properties of the molecule and influence its interaction with the target receptor.

Substitution on the Benzoyl Ring: Similar to the phenoxy ring, modifications on the benzoyl ring can impact the compound's activity. The position and nature of the substituent are critical.

Substitution on the Phenylpiperazine Moiety: The phenyl ring of the piperazine can be substituted with various groups to explore steric and electronic effects on binding affinity and selectivity. For instance, the introduction of a fluorine atom can sometimes enhance metabolic stability and binding affinity. nih.gov

Modification of the Piperazine Ring: While less common, modifications to the piperazine ring itself, such as introducing conformational constraints, could also be explored.

Table 2: Examples of Synthesized this compound Derivatives and Their Rationale

| Derivative | Modification Rationale | Synthetic Approach |

| 1-(2-(4-Fluorophenoxy)benzoyl)-4-phenylpiperazine | Introduction of a fluorine atom to potentially enhance binding affinity and metabolic stability. | Coupling of 2-(4-fluorophenoxy)benzoic acid with 1-phenylpiperazine (B188723). |

| 1-(2-Phenoxybenzoyl)-4-(4-chlorophenyl)piperazine | Introduction of a chlorine atom on the phenylpiperazine ring to investigate the effect of a halogen substituent on activity. | Coupling of 2-phenoxybenzoic acid with 1-(4-chlorophenyl)piperazine (B178656). |

| 1-(2-Phenoxy-5-nitrobenzoyl)-4-phenylpiperazine | Introduction of a nitro group to study the impact of a strong electron-withdrawing group on the benzoyl ring. | Nitration of 2-phenoxybenzoic acid followed by coupling with 1-phenylpiperazine. |

This table presents hypothetical examples to illustrate the principles of targeted design and synthesis.

The synthesis of these novel derivatives is typically followed by their purification and structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Subsequently, their biological activity is evaluated through in vitro and in vivo assays to determine if the designed modifications have led to the desired improvements in potency and selectivity. This iterative process of design, synthesis, and testing is central to modern drug discovery. nih.gov

Pre Clinical Pharmacological Characterization of 1 2 Phenoxybenzoyl 4 Phenylpiperazine in Research Models

In Vivo Efficacy Studies of 1-(2-Phenoxybenzoyl)-4-Phenylpiperazine in Disease Models (Non-Human)

The in vivo efficacy of novel chemical entities is a cornerstone of pre-clinical drug development, providing critical insights into their potential therapeutic applications. For the compound this compound, while direct in vivo studies are not extensively documented in publicly available literature, the known pharmacological activities of its core structural motifs—the phenoxy, benzoyl, and phenylpiperazine groups—suggest several promising avenues for investigation in non-human disease models.

Central Nervous System Model Applications

The phenylpiperazine moiety is a well-established pharmacophore in a multitude of centrally acting agents. nih.gov Derivatives of piperazine (B1678402) have been investigated for their potential in treating a range of central nervous system (CNS) disorders. nih.govnih.gov This suggests that this compound could be a candidate for evaluation in various CNS disease models.

Potential applications for this compound could be explored in models of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Research on other novel piperazine derivatives has shown promise in reducing both amyloid and Tau pathologies in animal models of Alzheimer's. nih.gov Furthermore, given the prevalence of the piperazine scaffold in antipsychotic drug discovery, evaluating this compound in models of psychosis would be a logical step. nih.gov Studies on related compounds have demonstrated efficacy in reducing behaviors analogous to psychosis in animal models. nih.gov The potential for analgesic effects could also be explored, as some N'-acylated phenylpiperazines have shown analgesic properties. nih.gov

Hypothetical research in this area would involve administering the compound to validated animal models and observing behavioral outcomes.

Hypothetical Data Table: Efficacy of this compound in a Mouse Model of Cognitive Deficit

| Treatment Group | N | Mean Latency to Find Platform (seconds) | % Improvement vs. Vehicle |

| Vehicle | 10 | 60.2 ± 5.5 | - |

| Compound A (Low Dose) | 10 | 45.8 ± 4.9 | 23.9% |

| Compound A (High Dose) | 10 | 35.1 ± 5.2 | 41.7% |

| Reference Compound | 10 | 38.5 ± 4.7 | 36.0% |

This table is a hypothetical representation of potential research findings and is not based on actual experimental data for this compound.

Anti-Inflammatory Modulatory Effects in Animal Models

Both piperazine and benzoyl derivatives have been independently investigated for their anti-inflammatory properties. nih.govmdpi.com This dual-functionality within the structure of this compound makes it a compelling candidate for assessment in animal models of inflammation.

Studies on other novel piperazine derivatives have demonstrated significant anti-inflammatory activity, including the inhibition of nitrite (B80452) production and the generation of tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, certain benzoyl derivatives have shown the ability to suppress inflammation in atopic dermatitis-like models. nih.gov The anti-inflammatory potential of phloroglucinol-based derivatives has also been noted. mdpi.com

Consequently, this compound could be evaluated in standard models of inflammation, such as carrageenan-induced paw edema in rats or lipopolysaccharide (LPS)-induced systemic inflammation in mice. These models allow for the quantification of edema, inflammatory cell infiltration, and the expression of pro-inflammatory cytokines. nih.govnih.gov

Evaluation in Other Relevant In Vivo Biological Systems

The structural components of this compound also suggest its potential relevance in other biological systems, particularly in oncology. Piperazine derivatives have been shown to possess cytotoxic activities against various cancer cell lines. mdpi.com The mode of action for some of these derivatives includes the induction of apoptosis in tumor cells. mdpi.com Therefore, in vivo studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, could be a valuable approach to assess the potential anti-cancer efficacy of this compound.

Ex Vivo Assessment of this compound Activity in Tissue Preparations

Ex vivo assessments bridge the gap between in vitro and in vivo studies by allowing for the examination of a compound's effect on biological tissues in a controlled laboratory setting. For this compound, ex vivo studies could provide more detailed mechanistic insights following in vivo administration.

For instance, following in vivo treatment in a CNS model, brain tissue could be harvested to measure receptor occupancy, neurotransmitter levels, or the phosphorylation state of key signaling proteins. nih.gov In the context of inflammation, tissues from treated animals could be analyzed for the expression of inflammatory mediators like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS). mdpi.com This would help to elucidate the specific pathways through which the compound exerts its effects.

Comparison with Reference Compounds in Pharmacological Assays

To contextualize the pharmacological activity of this compound, it is essential to compare its performance against established reference compounds in relevant assays. The choice of reference compounds would be dictated by the therapeutic area under investigation.

In CNS studies , depending on the specific model, appropriate comparators could include existing antipsychotics, antidepressants, or cognitive enhancers.

For anti-inflammatory assays , established non-steroidal anti-inflammatory drugs (NSAIDs) or newer biologic agents would serve as relevant benchmarks. mdpi.com

In oncology studies , the compound's efficacy would be compared against standard-of-care chemotherapeutic agents for the specific cancer type being modeled. mdpi.com

These comparative studies are crucial for determining the relative potency, efficacy, and potential advantages of this compound over existing therapies.

Hypothetical Data Table: Comparative Anti-Inflammatory Activity in a Rat Model

| Compound | Inhibition of Paw Edema (%) | IC50 (µM) for COX-2 Inhibition |

| This compound | 55% | 8.2 |

| Indomethacin (Reference) | 62% | 5.1 |

| Celecoxib (Reference) | 58% | 0.9 |

This table is a hypothetical representation of potential research findings and is not based on actual experimental data for this compound.

Mechanistic Elucidation of 1 2 Phenoxybenzoyl 4 Phenylpiperazine S Biological Effects

Investigation of Intracellular Signaling Pathways Modulated by 1-(2-Phenoxybenzoyl)-4-Phenylpiperazine

Currently, there is a lack of specific research detailing the intracellular signaling pathways that are modulated by this compound. Modern drug discovery often targets intracellular signaling pathways to selectively influence cellular processes like proliferation and differentiation. biointerfaceresearch.com The modulation of such pathways, including those involving G-protein-coupled receptors and subsequent second messengers like cyclic AMP or inositol phosphates, is a key area of pharmacological research. nih.gov However, specific studies linking this compound to the activation or inhibition of these pathways have not been identified. Future research would need to employ techniques such as cell-based assays to measure changes in second messenger levels or the phosphorylation status of key signaling proteins upon treatment with the compound.

Gene Expression and Proteomic Profiling in Response to this compound

The application of gene expression and proteomic profiling is a significant advancement in understanding the mechanisms of chemical compounds. nih.gov These technologies allow for the simultaneous examination of thousands of genes and proteins, providing a comprehensive view of the cellular response to a given agent. nih.gov Such analyses can reveal chemical-specific patterns of altered gene and protein expression, offering insights into a compound's mechanism of action and potential therapeutic or toxic effects. nih.govnih.gov

However, to date, no specific gene expression or proteomic profiling studies have been published for this compound. Proteomic studies, often utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can identify protein interaction partners and changes in protein abundance following chemical perturbation. nih.gov

Table 1: Illustrative Data from a Generic Proteomic Profiling Study

| Protein ID | Fold Change | p-value | Potential Biological Process |

| P12345 | 2.5 | 0.001 | Signal Transduction |

| Q67890 | -1.8 | 0.005 | Cell Cycle Regulation |

| A1B2C3 | 3.1 | <0.001 | Apoptosis |

| D4E5F6 | -2.2 | 0.002 | Metabolic Process |

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Basis of Selectivity and Potency of this compound

The selectivity and potency of a compound are critical determinants of its therapeutic potential. Phenylpiperazine itself is known to interact with monoamine transporters, exhibiting varying potencies for the release of norepinephrine, serotonin (B10506), and dopamine (B1211576). wikipedia.org For instance, 1-phenylpiperazine (B188723) has EC50 values of 186 nM for norepinephrine, 880 nM for serotonin, and 2,530 nM for dopamine release. wikipedia.org The potency and selectivity of this compound for its specific molecular target(s) have not been characterized. Determining these parameters would require specific binding assays and functional assays against a panel of potential receptors, enzymes, or ion channels.

Allosteric Modulation and Orthosteric Binding Mechanisms

The concepts of allosteric modulation and orthosteric binding are central to modern pharmacology. Orthosteric ligands bind to the primary active site of a receptor, while allosteric modulators bind to a distinct secondary site, thereby altering the receptor's conformation and function. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, enhancing, inhibiting, or not affecting the action of the orthosteric ligand, respectively. nih.govfrontiersin.org

Some extended-length 4-phenylpiperazine derivatives have been studied for their ability to interact with both orthosteric and allosteric sites of receptors. nih.gov However, there is no specific information available to classify this compound as either an orthosteric ligand or an allosteric modulator. Research into its binding mechanism would be necessary to determine if it interacts with the primary binding site of a target or modulates its activity through an allosteric site.

Computational Chemistry and Molecular Modeling of 1 2 Phenoxybenzoyl 4 Phenylpiperazine

Molecular Docking Studies of 1-(2-Phenoxybenzoyl)-4-Phenylpiperazine with Recombinant Protein Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is crucial for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For this compound, docking studies would be performed against various recombinant proteins implicated in disease pathways where phenylpiperazine derivatives have shown activity.

Recent studies have successfully docked phenylpiperazine derivatives into the active sites of targets such as Topoisomerase II (Topo II), a key enzyme in DNA replication and a target for anticancer agents, and Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov A hypothetical docking study of this compound into the active site of a protein like Topo II (PDB ID: 5GWK) would aim to identify key binding interactions. nih.gov The simulation would likely predict that:

The phenylpiperazine group could engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine within the binding pocket. nih.gov

The carbonyl oxygen of the benzoyl group could act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues such as lysine (B10760008) or arginine.

The results of such a docking study are typically quantified by a scoring function, which estimates the binding free energy (ΔG), with more negative values indicating a stronger predicted interaction.

Table 1: Example Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |

| Docking Score (kcal/mol) | -9.8 | TYR 85, PHE 112 | π-π Stacking |

| Estimated Binding Affinity (Ki) | 85 nM | LYS 120 | Hydrogen Bond |

| --- | --- | LEU 88, ILE 105 | Hydrophobic |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex. MD simulations calculate the motion of atoms over time, revealing the stability of the ligand-protein complex and clarifying the binding mechanism. mdpi.comnih.gov

Following a promising docking result, an MD simulation would be initiated for the this compound-protein complex. The system is solvated in a water box with physiological ion concentrations and simulated for a duration typically ranging from nanoseconds to microseconds. mdpi.comresearchgate.net Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD over time suggests that the ligand remains securely in the binding pocket. pensoft.net

Root Mean Square Fluctuation (RMSF): This analysis identifies flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds throughout the simulation, highlighting the most persistent and important interactions.

MD simulations can confirm if the initial docking pose is stable and can reveal subtle conformational changes in the protein or ligand that are critical for the binding mechanism. nih.gov

Table 2: Illustrative RMSD Data from a Hypothetical 100 ns MD Simulation

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 1.5 |

| 40 | 1.4 | 1.6 |

| 60 | 1.3 | 1.5 |

| 80 | 1.5 | 1.7 |

| 100 | 1.4 | 1.6 |

De Novo Design Approaches for this compound Analogues

De novo design involves creating novel molecules computationally, either by assembling fragments or by growing a molecule atom-by-atom within the constraints of a target's binding site. This approach can be used to design analogues of this compound with potentially improved affinity, selectivity, or pharmacokinetic properties.

Starting with the parent compound docked in its target, a de novo design algorithm could explore modifications such as:

Fragment Substitution: Replacing the phenoxy or phenyl groups with other aromatic or heterocyclic rings to explore new interactions.

Linker Modification: Altering the piperazine (B1678402) ring to change the molecule's flexibility and the orientation of the terminal groups.

Functional Group Addition: Introducing new functional groups (e.g., hydroxyls, amines) at specific positions to form additional hydrogen bonds with the target protein, a strategy that has proven effective in modifying similar scaffolds. mdpi.com

These computationally designed analogues can then be synthesized and tested, accelerating the discovery of lead compounds.

Table 3: Example De Novo Design Strategies for Analogues

| Modification Area | Proposed Change | Rationale |

| Phenoxy Ring | Add a hydroxyl group at the para-position | To introduce a new hydrogen bond donor/acceptor. |

| Phenyl Ring | Replace with a pyridine (B92270) ring | To alter electronic properties and potentially form a hydrogen bond. |

| Benzoyl Linker | Replace amide with a thioamide | To modify bond angles and hydrogen bonding capacity. |

| Piperazine Core | Replace with a homopiperazine (B121016) ring | To increase flexibility and explore deeper regions of the binding pocket. |

Quantum Mechanical Calculations on this compound Conformers

Quantum mechanical (QM) calculations provide a highly accurate description of a molecule's electronic structure. These methods are computationally intensive but offer detailed insights into molecular properties that classical molecular mechanics cannot capture. For this compound, QM calculations, often using Density Functional Theory (DFT), can be employed to:

Determine Conformational Energies: The molecule has several rotatable bonds, leading to multiple possible low-energy conformations (conformers). QM calculations can determine the precise geometry and relative stability of these conformers.

Analyze Electronic Properties: QM can generate electrostatic potential maps, which show the distribution of charge across the molecule. This helps identify nucleophilic and electrophilic regions that are likely to participate in interactions.

Calculate Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, providing clues about its reactivity.

Understanding the preferred conformations and electronic landscape is essential for rationalizing binding affinity and guiding further design.

Table 4: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Phenoxy-Benzoyl) | Relative Energy (kcal/mol) | Note |

| 1 | 45° | 0.00 | Global Minimum |

| 2 | 90° | +1.25 | Stable Conformer |

| 3 | 180° | +3.50 | Higher Energy State |

Ligand-Based and Structure-Based Virtual Screening Methodologies for this compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown but a set of active molecules has been identified. Assuming this compound is an active compound, it could be used as a template or "query." The algorithm would then search a database for molecules with a similar 3D shape and arrangement of chemical features (a pharmacophore), such as hydrogen bond donors/acceptors and aromatic rings. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. frontiersin.org This process involves docking millions of commercially available or virtual compounds into the target's binding site. researchgate.netnih.gov The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for experimental testing. This approach is powerful for discovering novel chemical scaffolds that are structurally distinct from known ligands.

Both methodologies serve as powerful filters to narrow down vast chemical libraries to a manageable number of promising candidates for further investigation.

Table 5: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

| Primary Requirement | An active reference molecule (e.g., this compound) | 3D structure of the biological target (e.g., from X-ray crystallography) |

| Core Principle | Principle of molecular similarity: similar molecules have similar properties. | Complementarity of fit between ligand and protein active site. |

| Methodology | 3D Shape-matching, Pharmacophore modeling. | High-throughput molecular docking. |

| Outcome | Identifies compounds structurally similar to the known active. | Identifies compounds predicted to bind well to the target, including novel scaffolds. |

Pharmacokinetic Investigation of 1 2 Phenoxybenzoyl 4 Phenylpiperazine in Research Models

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human)

The metabolic stability of a compound provides an early indication of its persistence in the body and its potential first-pass metabolism in the liver. These assessments are typically conducted in vitro using liver subcellular fractions, such as hepatic microsomes and hepatocytes, from various species to understand inter-species differences.

Methodology: In a typical in vitro metabolic stability assay, the compound of interest is incubated with a known concentration of liver microsomes or hepatocytes, which contain the primary metabolic enzymes. frontiersin.org For microsomal studies, the reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, as most Phase I metabolic reactions are NADPH-dependent, primarily driven by cytochrome P450 (CYP) enzymes. frontiersin.org The concentration of the parent compound is measured at various time points by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The rate of disappearance of the compound is then used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Research Findings: While specific experimental data on the metabolic stability of 1-(2-phenoxybenzoyl)-4-phenylpiperazine was not found in the reviewed literature, computational predictions have been performed for closely related analogs. For instance, a 2022 study by Artasensi et al. on a structurally similar compound, referred to as "compound 12," suggested a reasonable metabolic stability based on in silico analysis. nih.gov The analysis predicted that the compound would likely undergo redox reactions on carbon atoms and potential acetylation. nih.gov

For phenylpiperazine-based compounds, the rate of metabolism can vary significantly between species. Studies on other piperazine (B1678402) derivatives show that the rank order of metabolic conversion in liver microsomes can differ, for example: dog > rabbit > mouse > human > rat. frontiersin.org This highlights the importance of using multiple non-human species in pre-clinical evaluation.

Table 8.1: Interpretation of In Vitro Metabolic Stability Data

| Stability Classification | In Vitro Half-Life (t½) | % Parent Compound Remaining (at 60 min) | Implication |

|---|---|---|---|

| High | > 60 min | > 50% | Low intrinsic clearance, likely longer half-life in vivo |

| Moderate | 15 - 60 min | 10% - 50% | Moderate intrinsic clearance |

| Low | < 15 min | < 10% | High intrinsic clearance, likely rapid elimination in vivo |

This table presents a general guide for classifying metabolic stability based on typical assay outcomes.

Plasma Protein Binding Characteristics of this compound

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic profile. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body.

Methodology: Equilibrium dialysis is a common method used to determine plasma protein binding. nih.gov In this technique, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer. The system is allowed to reach equilibrium, after which the concentration of the compound in both chambers is measured. The difference allows for the calculation of the fraction bound to proteins. nih.gov Other methods include ultrafiltration and high-performance affinity chromatography. nih.gov

Research Findings: Specific plasma protein binding data for this compound is not available in the public literature. However, based on its chemical structure, it is classified as a basic compound. Basic drugs are known to bind to multiple plasma proteins, including both albumin and, significantly, AAG. nih.gov The interaction with AAG often involves a high-affinity, low-capacity binding site. nih.gov Given the lipophilic nature of the phenyl and phenoxy groups, high plasma protein binding would be anticipated for this compound. Understanding the free fraction is critical, as even small changes in high binding percentages (e.g., from 99.5% to 99.0%) can double the concentration of the pharmacologically active free drug.

Table 8.2: Typical Parameters in Plasma Protein Binding Studies

| Parameter | Description | Typical Value Range for High Binding |

|---|---|---|

| Percent Bound (%) | The percentage of the total drug concentration in plasma that is bound to proteins. | > 90% |

| Unbound Fraction (fu) | The fraction of the drug that is not bound to plasma proteins. | < 0.1 |

| Affinity Constant (K) | A measure of the strength of the interaction between the drug and a protein binding site. | 10⁵ - 10⁶ M⁻¹ |

This table illustrates how plasma protein binding data is typically reported.

Membrane Permeability and Transport Studies

A compound's ability to permeate biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. The Caco-2 cell line, derived from human colon adenocarcinoma cells, is a widely accepted in vitro model for predicting intestinal drug absorption. nih.gov

Methodology: Caco-2 cells are cultured on semi-permeable filter supports, where they differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal barrier. nih.gov The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. mdpi.com The rate of transport is used to calculate an apparent permeability coefficient (Papp). Transport can also be measured in the reverse direction (basolateral to apical) to determine an efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). researchgate.net

Research Findings: While a specific Papp value for this compound has not been reported, studies on the 1-phenylpiperazine (B188723) scaffold provide valuable insights. Research has shown that 1-phenylpiperazine and its derivatives can act as effective intestinal permeation enhancers, suggesting that the core structure has favorable permeability characteristics. researchgate.netnih.gov These compounds appear to improve paracellular transport by modulating tight junctions between epithelial cells. researchgate.net Given these findings, this compound is expected to exhibit moderate to high permeability across the Caco-2 monolayer.

Table 8.3: Caco-2 Permeability Classification

| Permeability Class | Papp (× 10⁻⁶ cm/s) | Expected Human Absorption |

|---|---|---|

| Low | < 1.0 | < 50% |

| Moderate | 1.0 - 10.0 | 50% - 84% |

| High | > 10.0 | > 85% |

This table provides a general classification scheme for in vitro permeability results and their correlation with in vivo absorption, based on regulatory guidelines. nih.govresearchgate.net

Assessment of Metabolic Pathways in Animal Models (Non-Human)

Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. These studies are often conducted by analyzing samples (urine, feces, plasma) from animals administered the compound, using techniques like LC-MS/MS to identify the structures of metabolites.

Research Findings: No specific metabolic pathway studies for this compound were identified in the literature. However, extensive research on other phenylpiperazine and piperazine-containing compounds allows for the prediction of its likely metabolic fate in non-human models like the rat. The major metabolic transformations for this class of compounds involve Phase I reactions catalyzed by CYP enzymes. frontiersin.orgresearchgate.net

Likely metabolic pathways include:

Hydroxylation: This is a common reaction, occurring on the aromatic rings (both the phenyl and phenoxy moieties) or at aliphatic positions on the piperazine ring. frontiersin.orgresearchgate.net

Piperazine Ring Oxidation: Oxidation of the piperazine ring can lead to the formation of a lactam metabolite. frontiersin.orgnih.gov

N-Dephenylation: Cleavage of the bond between the piperazine nitrogen and the phenyl group is a possible route. researchgate.net

Ether Bond Cleavage: The phenoxy ether linkage may be susceptible to O-dealkylation (or more accurately, O-dearylation).

Piperazine Ring Cleavage: More extensive metabolism can lead to the opening of the piperazine ring. frontiersin.org

Studies on related compounds in rats have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for metabolism. researchgate.netresearchgate.net

Table 8.4: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Position | Resulting Metabolite Type |

|---|---|---|

| Aromatic Hydroxylation | Phenyl ring or Phenoxy ring | Phenolic metabolite |

| Aliphatic Hydroxylation | Piperazine ring | Hydroxylated piperazine metabolite |

| Oxidation | Piperazine ring (carbon adjacent to nitrogen) | Lactam metabolite |

| N-C Bond Cleavage | Nitrogen-Phenyl bond | 1-(2-phenoxybenzoyl)piperazine |

| C-O-C Bond Cleavage | Phenoxy ether linkage | Phenol (B47542) and 1-(2-hydroxybenzoyl)-4-phenylpiperazine |

This table summarizes the potential metabolic transformations based on the known metabolism of structurally related compounds.

Tissue Distribution Studies in Pre-clinical Models

Tissue distribution studies determine how a compound and its metabolites spread throughout the body's tissues and organs after administration. This information is vital for identifying target tissues for pharmacological activity and potential sites of toxicity.

Methodology: These studies are typically performed in rodents (e.g., rats) by administering the compound (often radiolabeled) and subsequently measuring its concentration in various tissues (e.g., brain, liver, kidney, heart, adipose tissue) at different time points. semanticscholar.org The ratio of tissue concentration to plasma concentration is often calculated to assess the extent of tissue penetration.

Research Findings: Specific tissue distribution data for this compound is not available in the searched literature. However, the lipophilicity of the compound, conferred by its multiple aromatic rings, suggests it is likely to distribute widely into tissues.

Importantly, studies on other N-phenylpiperazine analogs have demonstrated an ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system (CNS) of mice and rats. nih.gov This indicates that compounds of this structural class are not restricted to the plasma compartment and can penetrate key biological barriers. Therefore, it is plausible that this compound would also distribute to the brain and other organs.

Table 8.5: Example Data Format for Tissue Distribution Studies in Rats

| Tissue | Tissue-to-Plasma Concentration Ratio (Kp) at Tmax |

|---|---|

| Brain | Value |

| Liver | Value |

| Kidney | Value |

| Heart | Value |

| Lung | Value |

| Adipose Tissue | Value |

This table illustrates a typical format for presenting tissue distribution data from a pre-clinical study.

Advanced Analytical Methodologies for 1 2 Phenoxybenzoyl 4 Phenylpiperazine in Research

Development and Validation of Chromatographic Techniques for 1-(2-Phenoxybenzoyl)-4-Phenylpiperazine Quantification in Biological Matrices (Non-Human)

The accurate quantification of a target analyte in complex biological matrices, such as plasma or tissue homogenates from preclinical research animals, is critical for pharmacokinetic and biodistribution studies. Chromatographic techniques are the cornerstone of bioanalysis, offering the high selectivity and sensitivity required for these applications.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a widely used technique for quantifying drug molecules in biological samples. For N-phenylpiperazine derivatives, reversed-phase HPLC is the most common approach.

A typical HPLC method for a compound like this compound would be developed and validated following established guidelines. The process involves optimizing chromatographic conditions to achieve a sharp peak for the analyte, well-resolved from endogenous matrix components and any potential metabolites. Key parameters for validation include linearity, accuracy, precision, selectivity, and stability.

For instance, research on the N-phenylpiperazine derivative LASSBio-579 utilized a C18 column with a mobile phase consisting of 20 mM sodium dihydrogen phosphate (B84403) monohydrate and methanol. Detection was carried out at 257 nm. The method demonstrated good linearity over a concentration range of 0.3-8 µg/mL in rat plasma, with a lower limit of quantification (LLOQ) of 0.3 µg/mL. Such a method provides a blueprint for developing a similar assay for this compound.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Example Value/Condition | Purpose |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and aqueous buffer (e.g., Ammonium Formate) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection Wavelength | ~258 nm (determined by UV scan) | Measures the analyte concentration based on light absorbance. |

| Internal Standard (IS) | A structurally similar compound (e.g., Ketoconazole) | Corrects for variability in sample preparation and injection. |

| LLOQ | 0.3 µg/mL | The lowest concentration that can be reliably quantified. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

For applications requiring higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique is particularly valuable for quantifying low concentrations of drugs and their metabolites in complex non-human biological matrices. The method combines the separation power of LC with the mass-resolving capability of MS, typically using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. This includes the selection of precursor and product ion transitions (MRM transitions) that are unique to the analyte and the internal standard. Validation of an LC-QTOF/MS method for the N-phenylpiperazine derivative LQFM05 in rat plasma and tissues demonstrated linearity from 10.0 to 900.0 ng/mL, with a lower limit of quantification of 10.0 ng/mL. Sample preparation often involves protein precipitation or solid-phase extraction to remove interferences.

Interactive Data Table: Representative LC-MS/MS Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Rationale |

| Linearity (r²) | > 0.99 | Demonstrates a proportional response of the instrument to concentration. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | Defines the lower end of the reliable measurement range. |

| Intra-day Precision (RSD%) | < 15% | Measures the consistency of results within the same day. |

| Inter-day Precision (RSD%) | < 15% | Measures the consistency of results on different days. |

| Accuracy (% Bias) | Within ±15% | Measures how close the measured value is to the true value. |

| Recovery | Consistent and reproducible | Assesses the efficiency of the sample extraction process. |

Spectroscopic Characterization Methods for Metabolites of this compound

Understanding the metabolic fate of a compound is crucial. In vivo studies in preclinical species like rats are used to identify the major metabolic pathways. The metabolism of phenylpiperazine derivatives often involves hydroxylation, O-demethylation, and degradation of the piperazine (B1678402) ring.

The identification and structural elucidation of these metabolites rely heavily on spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is a powerful tool that provides accurate mass measurements of metabolite ions, allowing for the determination of their elemental composition. The fragmentation patterns observed in the mass spectrum give structural clues, such as the location of a hydroxyl group. For definitive structural confirmation, metabolites can be isolated and subjected to NMR analysis.

Isotopic Labeling Applications in Mechanistic and Metabolic Research

Isotopic labeling is a sophisticated technique used to trace the fate of a molecule through a biological system and to elucidate reaction mechanisms. In this approach, one or more atoms in the this compound molecule are replaced with their stable heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).

These labeled compounds are chemically identical to the unlabeled parent drug but are distinguishable by mass spectrometry. This allows researchers to:

Trace Metabolic Pathways: By administering the labeled compound, metabolites can be easily distinguished from endogenous molecules, simplifying their identification in complex biological samples.

Elucidate Mechanisms: Isotopic labeling can help determine the mechanism of DNA damage or enzyme inhibition. For example, studies with 1,2,4-benzotriazine (B1219565) 1,4-dioxides used deuterium labeling to probe the nature of radical intermediates.

Serve as Internal Standards: A stable isotope-labeled version of the analyte is the ideal internal standard for LC-MS/MS quantification, as it co-elutes with the analyte and compensates for matrix effects and ionization variability.

Enable In Vivo Imaging: Radiolabeling, such as with Iodine-123 or Fluorine-18, can be used to create tracers for non-invasive imaging techniques like SPECT or PET, allowing for the visualization of drug distribution and target engagement in living animals.

Future Research Directions and Translational Perspectives of 1 2 Phenoxybenzoyl 4 Phenylpiperazine As a Research Probe

Identification of Novel Biological Applications for 1-(2-Phenoxybenzoyl)-4-Phenylpiperazine

The unique combination of the phenoxybenzoyl and phenylpiperazine moieties in this compound suggests a wide range of potential biological activities that warrant investigation. The phenylpiperazine scaffold is known to interact with various receptors in the central nervous system (CNS), including dopamine (B1211576) and serotonin (B10506) receptors, making it a valuable component in the design of neuropsychiatric drugs. nih.govwikipedia.org Derivatives of phenylpiperazine have been explored for their potential as antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net

Furthermore, the phenoxybenzoyl moiety and its analogs have been associated with a variety of pharmacological effects, including anticancer and anti-inflammatory properties. nih.govnih.govnih.gov For instance, certain 2-phenoxybenzamide derivatives have demonstrated promising antiplasmodial activity. researchgate.net The anti-inflammatory potential is another promising avenue, as related structures have shown inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2). nih.govnih.gov

Future research should, therefore, focus on screening this compound against a broad panel of biological targets to uncover novel applications. High-throughput screening assays could be employed to assess its activity against various receptors, enzymes, and ion channels.

Potential Biological Applications for this compound:

| Potential Application | Rationale based on Structural Analogs | Key Molecular Targets |

| Anticancer | Phenylpiperazine and benzoyl derivatives have shown cytotoxic activity against various cancer cell lines. nih.govnih.govnih.govresearchgate.net | Topoisomerase II, Cyclooxygenase-2 (COX-2), various kinases. |

| Neuropsychiatric Disorders | The phenylpiperazine core is a common feature in drugs targeting CNS receptors. nih.govwikipedia.orgnih.gov | Dopamine receptors (D2, D4), Serotonin receptors (5-HT1A, 5-HT2A). researchgate.net |

| Anti-inflammatory | Related phenylpiperazine and phenoxy derivatives exhibit anti-inflammatory effects. nih.govnih.govnih.gov | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX). nih.gov |

| Antimicrobial | Piperazine (B1678402) derivatives have been investigated for their antibacterial and antifungal properties. researchgate.net | Bacterial and fungal cellular targets. |

Strategies for Lead Optimization and Compound Improvement

Once initial biological activities of this compound are identified, lead optimization will be crucial to enhance its potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study would be the cornerstone of this effort. nih.gov

Key Strategies for Optimization:

Modification of the Phenyl Rings: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on both the phenoxy and phenyl rings can significantly impact binding affinity and selectivity. For example, studies on related phenylpiperazine analogs have shown that electron-withdrawing groups can enhance binding to specific transporters. nih.govresearchgate.net

Alterations to the Piperazine Ring: Modifications to the piperazine ring, such as N-alkylation or substitution, can influence the compound's physicochemical properties and metabolic stability.

Isosteric Replacements: Replacing the benzoyl carbonyl group or the ether linkage of the phenoxy group with other functional groups (e.g., sulfonyl, amide) could lead to improved pharmacological profiles.

Illustrative SAR Data for Phenylpiperazine Derivatives:

| Compound Modification | Observed Effect on Biological Activity (in related series) |

| Addition of chloro groups to the phenyl ring of phenylpiperazine | Increased cytotoxic activity in anticancer assays. nih.gov |

| Introduction of a trifluoromethyl group to the phenyl ring | Improved antimycobacterial activity. mdpi.com |